6-chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
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Overview
Description
6-chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic compound with a unique tricyclic structure It is characterized by the presence of chlorine, ethylsulfanyl, and dimethyl groups, along with a thia-triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the chlorine atom: Chlorination is typically carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the ethylsulfanyl group: This step involves the use of ethylthiol or ethylsulfanyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
While the compound is primarily synthesized on a small scale for research purposes, industrial production would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
6-chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The presence of the chlorine and ethylsulfanyl groups may enhance its binding affinity to specific targets, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
Uniqueness
6-chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,5,10,12-hexaene is unique due to the presence of the chlorine atom and the ethylsulfanyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3S2/c1-4-18-13-16-9-8-6(2)5-7(3)15-12(8)19-10(9)11(14)17-13/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFHJXWZDNZFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=N1)Cl)SC3=C2C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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